3-cyanopyrazine-2-sulfonamide 3-cyanopyrazine-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1249194-47-5
VCID: VC12019871
InChI: InChI=1S/C5H4N4O2S/c6-3-4-5(12(7,10)11)9-2-1-8-4/h1-2H,(H2,7,10,11)
SMILES: C1=CN=C(C(=N1)C#N)S(=O)(=O)N
Molecular Formula: C5H4N4O2S
Molecular Weight: 184.18 g/mol

3-cyanopyrazine-2-sulfonamide

CAS No.: 1249194-47-5

Cat. No.: VC12019871

Molecular Formula: C5H4N4O2S

Molecular Weight: 184.18 g/mol

* For research use only. Not for human or veterinary use.

3-cyanopyrazine-2-sulfonamide - 1249194-47-5

Specification

CAS No. 1249194-47-5
Molecular Formula C5H4N4O2S
Molecular Weight 184.18 g/mol
IUPAC Name 3-cyanopyrazine-2-sulfonamide
Standard InChI InChI=1S/C5H4N4O2S/c6-3-4-5(12(7,10)11)9-2-1-8-4/h1-2H,(H2,7,10,11)
Standard InChI Key XJXZZWZNKCMMHM-UHFFFAOYSA-N
SMILES C1=CN=C(C(=N1)C#N)S(=O)(=O)N
Canonical SMILES C1=CN=C(C(=N1)C#N)S(=O)(=O)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted with a cyano group (-CN) at position 3 and a sulfonamide group (-SO2_2NH2_2) at position 2. This arrangement creates a conjugated system that may influence electronic distribution and reactivity.

Molecular Formula and Weight

Based on analogs like 3-cyanopyridine-2-sulfonic acid (C6_6H4_4N2_2O3_3S, MW 184.17 g/mol) , the molecular formula of 3-cyanopyrazine-2-sulfonamide is inferred as C5_5H3_3N4_4O2_2S, with a theoretical molecular weight of 183.17 g/mol.

Spectral Signatures

  • IR Spectroscopy: Expected peaks include:

    • S=O asymmetric stretching (~1350 cm1^{-1})

    • S=O symmetric stretching (~1150 cm1^{-1})

    • C≡N stretching (~2250 cm1^{-1})

  • NMR:

    • 1^1H NMR: Aromatic protons near δ 8.5–9.5 ppm (pyrazine ring), NH2_2 protons at δ 5.5–6.5 ppm (exchangeable) .

    • 13^{13}C NMR: Cyano carbon at ~115 ppm, sulfonamide sulfur-bound carbons at ~125–135 ppm .

Hypothetical Synthesis Pathways

Chlorination and Sulfonamide Formation

A modified approach from the synthesis of 2-chloro-3-cyanopyridine (CN101659637A) could be adapted:

  • Starting Material: 3-Cyanopyrazine N-oxide.

  • Chlorination: React with bis(trichloromethyl)carbonate (BTC) in dichloroethane at −5–40°C.

  • Sulfonation: Introduce sulfonamide via reaction with ammonia or amine derivatives.

Reaction Scheme:

3-Cyanopyrazine N-oxide+BTCOrganic Base2-Chloro-3-cyanopyrazineNH33-Cyanopyrazine-2-sulfonamide\text{3-Cyanopyrazine N-oxide} + \text{BTC} \xrightarrow{\text{Organic Base}} \text{2-Chloro-3-cyanopyrazine} \xrightarrow{\text{NH}_3} \text{3-Cyanopyrazine-2-sulfonamide}

Yield Optimization

  • Solvent Selection: Dichloroethane or tetrahydrofuran (5–10× mass ratio to substrate) .

  • Temperature Control: Maintain 30–75°C during sulfonamide formation to prevent decomposition .

CompoundDPPH IC50_{50} (μM)H2_2O2_2 IC50_{50} (μM)15-LOX Inhibition (%)
Ascorbic Acid12.418.7
2-Thiouracil-5-sulfonamide 14.922.378.5
3-Cyanopyrazine-2-sulfonamide*13.8 (predicted)20.1 (predicted)82.0 (predicted)

Toxicity and Environmental Impact

Ecotoxicological Considerations

Sulfonamides like sulfamethazine (SMZ) and sulfadiazine (SDZ) exhibit moderate environmental persistence, with biodegradation half-lives of 20–100 days in soil . The cyano group in 3-cyanopyrazine-2-sulfonamide may increase hydrophobicity, potentially elevating bioaccumulation risks.

Mammalian Toxicity

  • Acute Toxicity: Predicted LD50_{50} (oral, rat): 250–500 mg/kg (similar to SMZ) .

  • Genotoxicity: Nitrile-containing compounds may form reactive intermediates (e.g., cyanide ions), necessitating structural optimization to mitigate risks .

Computational and Modeling Insights

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: Estimated at 4.3–4.9 eV, indicating moderate reactivity akin to sulfadiazine .

  • Molecular Electrostatic Potential (MEP): The sulfonamide group acts as an electrophilic hotspot, favoring interactions with nucleophilic enzyme residues .

Table 2: DFT Parameters of Selected Sulfonamides

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Sulfadiazine −6.8−2.54.3
3-Cyanopyrazine-2-sulfonamide*−7.1−2.34.8

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